molecular formula C6H4INO2 B1324940 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde CAS No. 952183-36-7

5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde

Cat. No.: B1324940
CAS No.: 952183-36-7
M. Wt: 249.01 g/mol
InChI Key: MUZFYISCCNBZTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde typically involves the iodination of 6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. The reaction conditions often include the use of iodine and a suitable oxidizing agent in an organic solvent .

Industrial Production Methods: the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It is also used in the development of new biochemical assays .

Medicine: It is used in the study of drug-receptor interactions and the design of new pharmacophores .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Comparison: 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative has higher molecular weight and different reactivity patterns. These differences make it suitable for specific applications in research and industry .

Properties

IUPAC Name

5-iodo-6-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZFYISCCNBZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801234935
Record name 1,6-Dihydro-5-iodo-6-oxo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-36-7
Record name 1,6-Dihydro-5-iodo-6-oxo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-5-iodo-6-oxo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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